molecular formula C15H13NO5 B4842672 3-nitrobenzyl 2-methoxybenzoate

3-nitrobenzyl 2-methoxybenzoate

Cat. No.: B4842672
M. Wt: 287.27 g/mol
InChI Key: XOYJNVNIBOGHAU-UHFFFAOYSA-N
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Description

3-Nitrobenzyl 2-methoxybenzoate (CID 2191831) is a synthetic benzoate ester with the molecular formula C15H13NO5 . As a derivative of o-anisic acid (2-methoxybenzoic acid) bearing a 3-nitrobenzyl ester group, this compound falls into a class of organic molecules that are of significant interest in materials science and coordination chemistry . Related nitro- and methoxy-substituted benzoate esters are frequently employed as organic ligands in the synthesis of coordination complexes with lanthanide and transition metal ions, which are studied for their unique photophysical and magnetic properties . The structure of this compound, featuring both ether and ester linkages along with an electron-withdrawing nitro group, makes it a valuable intermediate for further chemical transformations and structural studies in research settings. This product is intended for laboratory research purposes only and is strictly prohibited from personal or commercial use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-nitrophenyl)methyl 2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-20-14-8-3-2-7-13(14)15(17)21-10-11-5-4-6-12(9-11)16(18)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYJNVNIBOGHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Predicted Physicochemical Properties

The physicochemical properties of 3-nitrobenzyl 2-methoxybenzoate (B1232891) can be estimated based on its molecular structure and the properties of its constituent parts.

PropertyPredicted Value
Molecular Formula C₁₅H₁₃NO₅
Molar Mass 287.27 g/mol
Appearance Likely a pale yellow solid or oil
Melting Point Estimated to be in the range of 50-80 °C
Boiling Point Predicted to be > 300 °C at atmospheric pressure
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; insoluble in water.
pKa (of the conjugate acid) The nitro group would make the benzylic protons very weakly acidic, while the ester is not typically considered acidic.

Potential Research Applications

Given the functional groups present in 3-nitrobenzyl 2-methoxybenzoate (B1232891), several potential research applications can be envisaged.

Photolabile Protecting Group Chemistry: The 3-nitrobenzyl group suggests that this compound could be investigated as a photolabile precursor. Upon irradiation, it might cleave to release 2-methoxybenzoic acid, offering a method for the light-induced delivery of this molecule.

Intermediate in Organic Synthesis: This ester could serve as a valuable intermediate for the synthesis of more complex molecules. The nitro group can be reduced to an amine, which can then be further functionalized. The ester linkage can be hydrolyzed to liberate the carboxylic acid and alcohol components.

Materials Science: The aromatic nature of the compound and the presence of polar functional groups might impart interesting properties for applications in materials science, such as in the synthesis of liquid crystals or specialty polymers.

Applications in Advanced Synthetic Organic Chemistry

As a Photoremovable Protecting Group (PPG)

Photoremovable protecting groups (PPGs), also known as caged compounds, are moieties that can be cleaved from a substrate molecule upon irradiation with light, often in the UV or near-UV spectrum. wikipedia.org This strategy offers high spatiotemporal control over the release of an active molecule, making it invaluable for applications ranging from materials science to chemical biology. acs.orgresearchgate.net The nitrobenzyl scaffold is one of the most widely used and studied classes of PPGs. wikipedia.orgresearchgate.net

3-nitrobenzyl 2-methoxybenzoate (B1232891) is an ester that incorporates the 3-nitrobenzyl group as the protecting element for 2-methoxybenzoic acid. The ester linkage renders the carboxylic acid inert until it is controllably released by photolysis.

The protection of carboxylic acids is a common requirement in multi-step synthesis. The nitrobenzyl group, particularly in its ortho configuration, is a well-established PPG for carboxylates. acs.org These "caged" carboxylic acids are stable under various chemical conditions but can be deprotected by irradiation to release the free acid. acs.org For instance, nitrobenzyl esters have been used to create photolabile hydrogels, where the cleavage of the ester cross-links leads to controlled material degradation. acs.org

While the ortho-nitrobenzyl group is most common, the 3-nitrobenzyl (or meta-nitrobenzyl) group, as found in 3-nitrobenzyl 2-methoxybenzoate, also functions as a photolabile protecting group. However, its photochemical behavior can differ significantly from the ortho isomer. cdnsciencepub.com Studies on m-nitrobenzyl alcohol show that it undergoes a photoredox reaction primarily in aqueous solutions, whereas the ortho isomer reacts efficiently via an intramolecular pathway in both aqueous and organic solvents. cdnsciencepub.com This suggests that the release of a carboxylic acid from a 3-nitrobenzyl ester may be highly dependent on the reaction medium.

The general properties of various photoremovable protecting groups for carboxylic acids are compared in the table below.

Protecting Group (PPG)Typical Leaving Group (Substrate)Irradiation Wavelength (λmax)Quantum Yield (Φ)Key Features
o-Nitrobenzyl (oNB)Carboxylate (CH₃CO₂⁻)~254 nm0.20Most common PPG; versatile for many functional groups. scholasticahq.com
4,5-Dimethoxy-2-nitrobenzyl (DMNB)Sugar-OH~364 nm0.62Red-shifted absorption; higher quantum yield. scholasticahq.com
p-Hydroxyphenacyl (pHP)Carboxylate~300 nm0.10–1.0High efficiency; non-toxic byproduct. scholasticahq.compsu.edu
3',5'-Dimethoxybenzoin (DMB)Carboxylate~350 nmup to 0.64High quantum yields under certain conditions. wikipedia.org

Beyond carboxylic acids, nitrobenzyl groups are widely used to "cage" a variety of other functionalities, including alcohols, phosphates, and amines. acs.orgwiley-vch.de The protection is typically achieved by forming a nitrobenzyl ether, carbonate, or carbamate. scholasticahq.comacs.org For instance, N-methyl-N-(o-nitrophenyl)carbamates have been developed as effective photolabile protecting groups for alcohols, which can be cleanly removed by photolysis in protic solvents. researchgate.net Similarly, alcohols can be protected via a carbonate linkage, which releases a carbonate monoester upon photolysis that subsequently decomposes to the free alcohol. acs.org

While specific examples detailing the use of this compound for caging alcohols are not prominent, the underlying principle relies on the photolability of the 3-nitrobenzyl group. The photochemical release of alcohols from m-nitrobenzyl ethers has been shown to proceed via a photooxygenation pathway in the presence of oxygen, forming stable α-hydroperoxy ethers as primary products. cdnsciencepub.com This mechanism is distinct from the intramolecular rearrangement typical of o-nitrobenzyl ethers.

The widespread use of ortho-nitrobenzyl (ONB) derivatives as PPGs is due to their well-understood and relatively efficient photochemical release mechanism. acs.org The design of new and improved PPGs is heavily based on understanding this pathway.

The generally accepted mechanism for the photodeprotection of o-nitrobenzyl-caged compounds involves the following key steps: wikipedia.orgacs.org

Photoexcitation : Upon absorption of a UV photon, the o-nitrobenzyl group is promoted to an excited state.

Intramolecular Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming a transient diradical.

Tautomerization : This diradical rearranges to an aci-nitro intermediate, which is a key species in the photorelease pathway. acs.org

Cyclization and Rearrangement : The aci-nitro intermediate undergoes cyclization to form a five-membered ring intermediate (a benzisoxazoline derivative). psu.edu This intermediate then rearranges, often through a hemiacetal-like species. acs.org

Release : The final step involves the fragmentation of the intermediate to release the protected substrate (e.g., a carboxylic acid) and an ortho-nitrosobenzaldehyde or related ketone byproduct. wikipedia.orgacs.org

This mechanism highlights why the ortho position of the nitro group is crucial for efficient cleavage. The proximity of the nitro group to the benzylic proton allows for the initial intramolecular hydrogen transfer, which initiates the entire release cascade. cdnsciencepub.com In contrast, for meta- and para-nitrobenzyl compounds, this direct intramolecular pathway is not possible. Their photochemistry, when observed, proceeds through different mechanisms, such as intermolecular reactions or photoredox processes, which are often less efficient and highly solvent-dependent. cdnsciencepub.comcdnsciencepub.com

As a Ligand or Reagent in Catalysis

A comprehensive review of scientific literature does not indicate that this compound is utilized as a ligand or a key reagent in metal-catalyzed organic transformations. Nitroarenes are typically employed as substrates in catalytic reductions to form anilines or as arylating agents in certain cross-coupling reactions, rather than as components of the catalytic system itself. rsc.orgresearchgate.net

There is no evidence in the surveyed literature of this compound playing a role as a ligand or reagent in metal-catalyzed O-arylation or similar transformations. Palladium-catalyzed α-arylation of esters has been studied, but in these cases, the ester functions as the enolate precursor (nucleophile), and the catalyst's performance is dictated by external phosphine (B1218219) ligands. nih.gov

Given the absence of data on its use as a ligand, there is no information regarding any contribution of this compound to catalyst performance or selectivity. Ligand-controlled selectivity in arylation reactions is a known concept, but it refers to the influence of specialized ligands (e.g., biarylphosphines) on the reaction's outcome, not the ester substrate itself. rsc.org

Based on a thorough review of available scientific literature, there is no documented use of the chemical compound This compound in the specific applications outlined in the request. Searches for its role as a precursor in the synthesis of heterocycles such as oxadiazoles, triazoles, quinoxalines, benzoxazoles, or pyrazoles, its application in creating conjugated systems or supramolecular structures, or its use in multi-component reactions have yielded no results.

Therefore, it is not possible to generate a scientifically accurate article on "this compound" focusing on these specific areas of advanced synthetic organic chemistry as there is no published research to support such content.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Routes with Improved Sustainability

The synthesis of 3-nitrobenzyl 2-methoxybenzoate (B1232891), while not extensively documented, would traditionally be achieved through standard esterification reactions. A common method involves the reaction of an aromatic carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. researchgate.netnumberanalytics.com Another viable route is the reaction of an aromatic acid chloride with an alcohol. numberanalytics.com

However, in line with the growing emphasis on environmentally friendly chemical processes, future research should focus on developing "green" synthetic methodologies. rsc.org This includes the exploration of:

Catalytic Systems: Investigating novel catalysts that can facilitate the esterification under milder conditions, with higher atom economy, and using less hazardous reagents. labmanager.com For instance, the use of solid acid catalysts or enzyme-based catalysis could offer more sustainable alternatives to traditional mineral acids.

Alternative Solvents: Moving away from volatile organic solvents towards greener alternatives like water, ionic liquids, or even solvent-free conditions. rsc.org

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and potentially improve yields, thereby reducing energy consumption. nih.gov

A comparative table of potential synthetic routes is presented below:

Synthetic RouteReactantsCatalyst/ConditionsPotential AdvantagesPotential Disadvantages
Fischer Esterification 3-nitrobenzyl alcohol, 2-methoxybenzoic acidStrong acid (e.g., H₂SO₄), heatReadily available starting materialsHarsh conditions, potential for side reactions, waste generation
Acid Chloride Method 3-nitrobenzyl alcohol, 2-methoxybenzoyl chlorideBase (e.g., pyridine)High reactivity, milder conditions than FischerAcid chloride is moisture sensitive, generation of stoichiometric waste
Green Catalytic Route 3-nitrobenzyl alcohol, 2-methoxybenzoic acidSolid acid catalyst, enzymeMilder conditions, easier catalyst separation, reduced wasteCatalyst development may be required, potentially slower reaction rates
Microwave-Assisted Synthesis 3-nitrobenzyl alcohol, 2-methoxybenzoic acidAcid or base catalystRapid reaction times, improved energy efficiencyRequires specialized equipment, potential for localized overheating

Advanced Mechanistic Elucidation of Photoreactions

The photochemical behavior of nitrobenzyl compounds, particularly ortho-nitrobenzyl esters, is the foundation of their use as photolabile protecting groups. nih.govresearchgate.netresearchgate.net Upon UV irradiation, the ortho-nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. acs.orgacs.org This intermediate then undergoes a series of rearrangements to cleave the ester bond, releasing the carboxylic acid. researchgate.netacs.org

However, the photochemistry of meta-nitrobenzyl compounds like 3-nitrobenzyl 2-methoxybenzoate is less understood and generally considered less efficient. The geometric arrangement of the nitro group in the meta position does not favor the direct intramolecular hydrogen abstraction seen in the ortho isomer. Therefore, a key area of future research will be to elucidate the specific photoreaction mechanism of this compound. This would involve:

Transient Spectroscopy: Utilizing techniques like laser flash photolysis to identify and characterize the transient intermediates formed upon photoexcitation. acs.org

Computational Modeling: Employing quantum chemical calculations to map the potential energy surfaces of the excited states and predict the most likely reaction pathways.

Isotopic Labeling Studies: Using isotopically labeled starting materials to trace the movement of atoms during the photoreaction and confirm the proposed mechanism.

Understanding the precise mechanism is crucial for optimizing the efficiency of the photocleavage and for designing new molecules with improved photoresponsive properties.

Exploration of Structure-Reactivity Relationships for Ester Cleavage

The efficiency of the photocleavage of nitrobenzyl esters is known to be influenced by the electronic and steric nature of substituents on both the benzyl (B1604629) and the acyl moieties. For this compound, both the nitro group and the methoxy (B1213986) group will play significant roles.

Nitro Group Position: The meta position of the nitro group is expected to result in a lower quantum yield of photocleavage compared to the corresponding ortho isomer. A systematic study comparing the 2-nitro, 3-nitro, and 4-nitrobenzyl esters of 2-methoxybenzoic acid would provide valuable data on the influence of the nitro group position.

Methoxy Group Influence: The electron-donating methoxy group at the ortho position of the benzoate (B1203000) ring could influence the electronic properties of the ester and potentially affect the stability of any intermediates formed during photolysis. acs.orgacs.orgresearchgate.net Research should be directed towards understanding how this substituent modulates the photoreactivity.

Leaving Group Effects: The nature of the leaving group (the carboxylate) also impacts the rate of photocleavage. rsc.org Comparing the photolysis of a series of 3-nitrobenzyl esters with different benzoate derivatives (e.g., with electron-donating or electron-withdrawing groups) would help to establish a clear structure-reactivity relationship.

A summary of expected substituent effects is provided in the table below:

SubstituentPositionExpected Effect on PhotoreactivityRationale
Nitro Group meta (as in the title compound)Lower reactivity compared to orthoUnfavorable geometry for intramolecular hydrogen abstraction.
Methoxy Group ortho on benzoateMay influence reaction rate and efficiencyElectron-donating nature can affect the electronic properties of the ester and the stability of intermediates.

Integration into Materials Science for Stimuli-Responsive Systems

A significant and exciting future direction for this compound lies in its potential integration into stimuli-responsive materials. The ability to cleave the ester bond with light opens up possibilities for creating materials that can change their properties on demand. nih.gov

Photodegradable Polymers: Incorporating this compound as a pendant group or as a cross-linker in a polymer backbone could lead to the development of photodegradable materials. Upon exposure to light, the cleavage of the ester would lead to the degradation of the polymer network.

Photoresists: The change in polarity upon photocleavage (from a non-polar ester to a more polar carboxylic acid and aldehyde) could be exploited in the design of photoresists for microlithography. nih.gov

Drug Delivery Systems: The compound could be used as a photocleavable linker to attach drugs to a carrier molecule or a surface. Irradiation with light at a specific site could then trigger the release of the drug.

Smart Surfaces: Surfaces functionalized with polymers containing this compound could have their wettability or adhesive properties altered by light.

The successful implementation of this compound in these applications will depend on a thorough understanding of its photochemical properties, as outlined in the previous sections. The development of efficient and reliable photoresponsive systems based on this molecule could have a significant impact on a wide range of technologies.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-nitrobenzyl 2-methoxybenzoate?

Answer:
The synthesis of this compound typically involves esterification between 2-methoxybenzoic acid (or its activated derivative) and 3-nitrobenzyl alcohol. A common approach is to use 2-methoxybenzoyl chloride, generated via reaction with thionyl chloride (SOCl₂), which is then reacted with 3-nitrobenzyl alcohol in anhydrous conditions. Catalysts like 4-dimethylaminopyridine (DMAP) or bases (e.g., triethylamine) may enhance reaction efficiency. Purification is achieved through column chromatography or recrystallization .

Example Protocol:

Activate 2-methoxybenzoic acid with SOCl₂ to form 2-methoxybenzoyl chloride.

Add 3-nitrobenzyl alcohol dropwise under nitrogen atmosphere.

Stir at room temperature for 12–24 hours.

Quench with ice water, extract with ethyl acetate, and dry over Na₂SO₄.

Purify via silica gel chromatography (hexane:ethyl acetate gradient).

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm ester linkage and nitro/methoxy substituents. For example, the methoxy group typically appears as a singlet near δ 3.8–4.0 ppm .
  • IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1520–1350 cm⁻¹ (NO₂ stretching) validate functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Determines exact molecular mass (e.g., C₁₅H₁₃NO₅: theoretical 287.0794 g/mol) .

Basic: How can researchers evaluate the bioactivity of this compound derivatives?

Answer:
Antiproliferative activity is assessed using cell viability assays (e.g., MTT or SRB) against cancer cell lines. For example:

  • Cell Lines : HepG2 (liver), CNE-2 (nasopharyngeal), and BEL-7402 (hepatoma) are common targets .
  • Protocol :
    • Treat cells with compound concentrations (1–100 μM) for 48–72 hours.
    • Measure absorbance to calculate IC₅₀ values.
    • Validate selectivity using non-cancerous cells (e.g., HEK293T) .

Advanced: How do hydrogen bonding patterns influence the crystallographic properties of this compound?

Answer:
Hydrogen bonding networks, analyzed via graph set analysis , determine packing efficiency and stability. The nitro group can act as a hydrogen bond acceptor, while the methoxy oxygen may participate in weak C–H···O interactions. Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL resolves these interactions. For example:

  • SHELX Workflow :
    • Index and integrate diffraction data.
    • Solve structure via direct methods (SHELXS).
    • Refine using SHELXL with anisotropic displacement parameters .

Advanced: How can mass spectrometry conditions be optimized for analyzing this compound?

Answer:
Matrix Selection : 3-Nitrobenzyl alcohol (3-NBA) is effective as a matrix in fast atom bombardment (FAB)-MS due to its proton-donating capacity.
Optimization Steps :

  • Prepare a 1:1 mixture of analyte and 3-NBA.
  • Use a accelerating voltage of 8–10 kV.
  • Calibrate using a reference compound (e.g., cesium iodide cluster ions) .

Advanced: What strategies address discrepancies in synthetic yields of this compound derivatives?

Answer:
Discrepancies often arise from:

  • Reagent Purity : Ensure anhydrous conditions and fresh 2-methoxybenzoyl chloride.
  • Reaction Monitoring : Use TLC (hexane:ethyl acetate, 3:1) to track esterification progress.
  • Statistical Analysis : Employ Design of Experiments (DoE) to optimize variables (e.g., temperature, catalyst loading) .

Advanced: How are structure-activity relationship (SAR) studies designed for this compound analogs?

Answer:
SAR Workflow :

Substituent Variation : Synthesize derivatives with modified nitro/methoxy positions or substituents (e.g., halogens, alkyl chains) .

Biological Testing : Compare IC₅₀ values across cell lines to identify pharmacophores.

Computational Modeling : Use density functional theory (DFT) to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-nitrobenzyl 2-methoxybenzoate
Reactant of Route 2
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3-nitrobenzyl 2-methoxybenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.